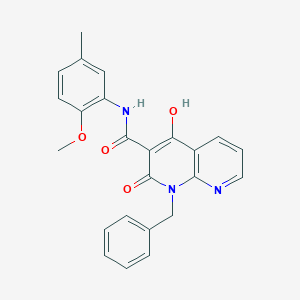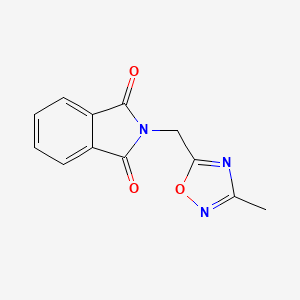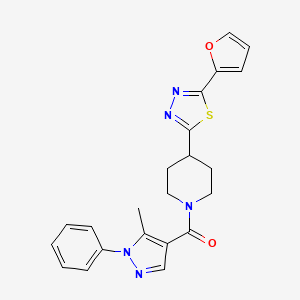
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The quinoline core undergoes acylation with methoxyacetic acid or its derivatives in the presence of activating agents like thionyl chloride or acetic anhydride.
Attachment of the Phenylmethanesulfonamide Group:
The final step involves sulfonation, where the acylated quinoline derivative reacts with phenylmethanesulfonyl chloride under basic conditions, typically using pyridine or triethylamine.
Industrial Production Methods
While the laboratory synthesis involves sequential steps, industrial production may utilize more efficient routes, such as flow chemistry or one-pot reactions, to scale up the process and reduce time and costs.
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, often at the methoxyacetyl group or the tetrahydroquinoline ring.
Reduction: Reduction can occur at the nitro or carbonyl functional groups if present as intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can occur primarily at the aromatic ring of the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonation reagents, and alkylating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor for synthesizing more complex molecules and as a catalyst in organic reactions due to its unique structure.
Biology: It's investigated for its potential antimicrobial and antiproliferative activities, given its quinoline core's relevance in such applications.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, due to structural similarities with established antimalarial agents.
Industry: It is used in material science for producing polymers and dyes, benefiting from its robust chemical properties.
Mechanism of Action
The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide exerts its effects is complex. It involves interacting with molecular targets such as enzymes or receptors, often disrupting essential biological pathways. The methoxyacetyl moiety may enhance cell membrane permeability, while the quinoline core interferes with nucleic acid synthesis or protein function.
Comparison with Similar Compounds
Compared to other tetrahydroquinoline derivatives, this compound is unique due to its phenylmethanesulfonamide group, which may confer specific biological activities not seen in simpler analogs.
Similar Compounds
Tetrahydroquinoline: Lacks the methoxyacetyl and sulfonamide groups.
Quinoline: The parent compound without tetrahydro or substituent modifications.
Methoxyacetic Acid Derivatives: Lacks the quinoline core and sulfonamide group.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-13-19(22)21-11-5-8-16-9-10-17(12-18(16)21)20-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,20H,5,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZHTSEFUMGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)
![2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2481493.png)
![3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)



![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)



![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

